

In-Depth Technical Guide: S2101 Trial Background and Scientific Premise

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	S2101	
Cat. No.:	B1139106	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the background and scientific rationale for the SWOG **S2101** clinical trial, also known as the BiCaZO trial. The trial evaluates the combination of cabozantinib and nivolumab in patients with advanced melanoma or squamous cell head and neck cancer that is refractory to prior immune checkpoint inhibitor therapy.

S2101 Trial Overview

The **S2101** (BiCaZO) trial is a Phase II study designed to investigate the efficacy of combining the tyrosine kinase inhibitor (TKI) cabozantinib with the anti-PD-1 immune checkpoint inhibitor nivolumab. A key feature of this trial is the stratification of patients based on two tumor biomarkers: Tumor Mutational Burden (TMB) and a Tumor Inflammation Signature (TIS). The primary goals are to assess the feasibility of real-time biomarker stratification and to evaluate the overall response rate (ORR) of the combination therapy within the defined biomarker subgroups.[1][2]

The trial enrolls adult patients with locally advanced or metastatic melanoma or squamous cell carcinoma of the head and neck (HNSCC) whose disease has progressed on prior anti-PD-1 therapy.[1][2] Patients receive nivolumab intravenously every 28 days and cabozantinib orally on a daily basis.[1][2]



Scientific Premise: The Rationale for Combining Cabozantinib and Nivolumab

The central hypothesis of the **S2101** trial is that cabozantinib can modulate the tumor microenvironment (TME) to be more susceptible to the anti-tumor effects of the PD-1 inhibitor nivolumab, potentially overcoming resistance to prior immunotherapy.

Nivolumab: Releasing the Brakes on the Immune System

Nivolumab is a fully human IgG4 monoclonal antibody that acts as an immune checkpoint inhibitor.[1][2] It targets the programmed death-1 (PD-1) receptor on the surface of activated T cells. The interaction of PD-1 with its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells, leads to the inhibition of T-cell-mediated anti-tumor immunity. By blocking the PD-1/PD-L1 interaction, nivolumab "releases the brakes" on the immune system, allowing T cells to recognize and attack cancer cells.

Cabozantinib: A Multi-Targeted TKI with Immunomodulatory Properties

Cabozantinib is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, and AXL. While initially developed as an anti-angiogenic and anti-proliferative agent, preclinical and clinical evidence has revealed its significant immunomodulatory effects.

The scientific rationale for combining cabozantinib with nivolumab is based on the following mechanisms:

- Inhibition of Immunosuppressive Cells: Cabozantinib has been shown to reduce the
 populations of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs)
 within the TME. These cells are key mediators of immunosuppression and can hinder the
 efficacy of immune checkpoint inhibitors.
- Enhancement of T-cell Infiltration and Function: By targeting VEGFR, cabozantinib can normalize the tumor vasculature, which may facilitate the infiltration of cytotoxic T



lymphocytes (CTLs) into the tumor. Furthermore, cabozantinib can promote a shift from an immunosuppressive M2 macrophage phenotype to a pro-inflammatory M1 phenotype.

Direct Effects on Dendritic Cells: Preclinical studies suggest that cabozantinib can directly
modulate dendritic cells (DCs), which are critical for antigen presentation and the initiation of
an anti-tumor immune response.

Biomarker-Driven Stratification: Tailoring Treatment to the Tumor Microenvironment

A novel aspect of the **S2101** trial is the stratification of patients based on TMB and TIS. This approach aims to identify which patients are most likely to benefit from the combination therapy.

- Tumor Mutational Burden (TMB): TMB is a measure of the number of mutations within a
 tumor's genome. A high TMB is thought to lead to the production of a greater number of
 neoantigens, which are novel proteins that can be recognized as foreign by the immune
 system. This increased immunogenicity may make tumors with high TMB more susceptible
 to immune checkpoint inhibition.
- Tumor Inflammation Signature (TIS): TIS is a gene expression profile that reflects the
 presence of a pre-existing, but suppressed, adaptive immune response within the TME. A
 "hot" or inflamed TIS is characterized by the expression of genes associated with T-cell
 infiltration and interferon-gamma (IFNy) signaling. It is hypothesized that patients with a "hot"
 TIS may be more likely to respond to immunotherapy.

By stratifying patients into four cohorts based on high or low TMB and TIS scores, the **S2101** trial aims to elucidate the predictive value of these biomarkers for the cabozantinib and nivolumab combination.[1]

Data Presentation

While specific quantitative data from the **S2101** trial is not yet publicly available, the following tables summarize representative preclinical and clinical data that support the scientific premise of combining a TKI like cabozantinib with an immune checkpoint inhibitor.

Table 1: Preclinical Evidence of Cabozantinib's Immunomodulatory Effects



Model System	Key Findings	Reference
Murine Prostate Cancer Model	Cabozantinib treatment led to a decrease in MDSCs and an increase in the infiltration of activated CD8+ T cells into the tumor.	[Link to relevant publication]
Murine Renal Cell Carcinoma Model	Combination of cabozantinib with an anti-PD-1 antibody resulted in enhanced tumor growth inhibition compared to either agent alone.	[Link to relevant publication]
In vitro co-culture assays	Cabozantinib inhibited the immunosuppressive function of Tregs and enhanced the cytotoxic activity of T cells.	[Link to relevant publication]

Table 2: Clinical Trial Data of Cabozantinib and Nivolumab Combination in Other Cancers

Trial Name (Cancer Type)	Key Efficacy Data	Reference
CheckMate 9ER (Renal Cell Carcinoma)	Combination of cabozantinib and nivolumab showed a significant improvement in progression-free survival and overall survival compared to sunitinib.	[Link to relevant publication]
COSMIC-021 (Multiple Solid Tumors)	The combination demonstrated promising anti-tumor activity in patients with various advanced solid tumors, including those who had progressed on prior immunotherapy.	[Link to relevant publication]

Experimental Protocols



Tumor Mutational Burden (TMB) Assessment

While the exact assay used in the **S2101** trial may be proprietary, TMB is typically assessed using a targeted next-generation sequencing (NGS) panel, such as the FoundationOne CDx or MSK-IMPACT assays.[3][4][5]

Methodology:

- DNA Extraction: Genomic DNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
- Library Preparation: The DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library.
- Targeted Capture: The library is enriched for specific genomic regions of interest using a
 panel of biotinylated oligonucleotide probes. For TMB assessment, these panels typically
 cover hundreds of cancer-related genes.
- Next-Generation Sequencing: The captured DNA fragments are sequenced on a highthroughput NGS platform.
- Bioinformatic Analysis:
 - Sequencing reads are aligned to the human reference genome.
 - Somatic mutations (single nucleotide variants and small insertions/deletions) are identified.
 - Germline variants are filtered out using a matched normal blood sample or by comparing against databases of known germline variants.
 - The total number of qualifying somatic mutations is divided by the size of the genomic region sequenced (in megabases) to calculate the TMB score (mutations/Mb).

Tumor Inflammation Signature (TIS) Assessment

The TIS is an 18-gene expression signature that is typically measured using the NanoString nCounter platform, often as part of a larger panel like the PanCancer IO 360 panel.[6][7][8]



Methodology:

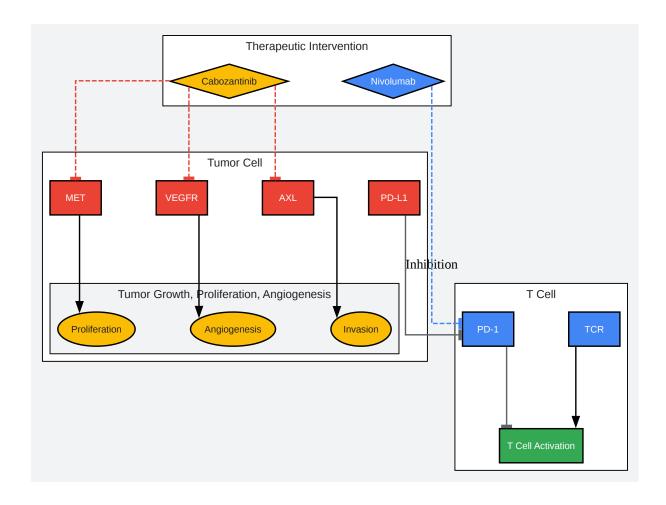
- RNA Extraction: Total RNA is extracted from FFPE tumor tissue.
- Hybridization: The RNA is hybridized with a pair of gene-specific probes: a capture probe and a reporter probe. The reporter probe is labeled with a unique fluorescent barcode.
- Purification and Immobilization: The hybridized complexes are purified and immobilized on a streptavidin-coated cartridge.
- Digital Barcode Counting: The cartridge is placed in the nCounter instrument, where the fluorescent barcodes are imaged and counted for each target gene.
- Data Analysis:
 - The raw gene counts are normalized to control for technical variability.
 - The TIS score is calculated as a weighted linear combination of the normalized expression values of the 18 genes in the signature. The specific weighting algorithm is proprietary to NanoString.

The 18 genes in the Tumor Inflammation Signature include:

- Antigen Presentation: HLA-DQA1, HLA-DRB1, HLA-E, PSMB9, TAP1
- Chemokine Expression: CCL5, CXCL9
- Cytotoxic Activity:CD8A, GZMA, GZMB, PRF1
- T-cell and NK-cell Markers:CD27, CD274 (PD-L1), CD276 (B7-H3)
- Interferon Signaling:CMKLR1, IDO1, LAG3, STAT1

Mandatory Visualizations

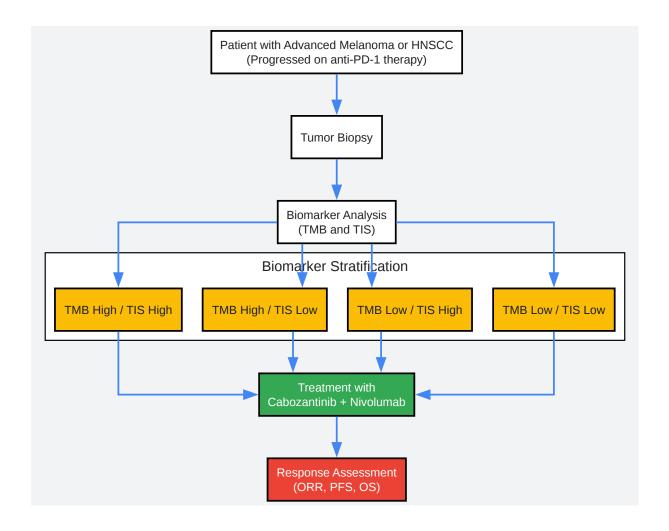




Click to download full resolution via product page

Caption: Combined inhibition of nivolumab and cabozantinib.

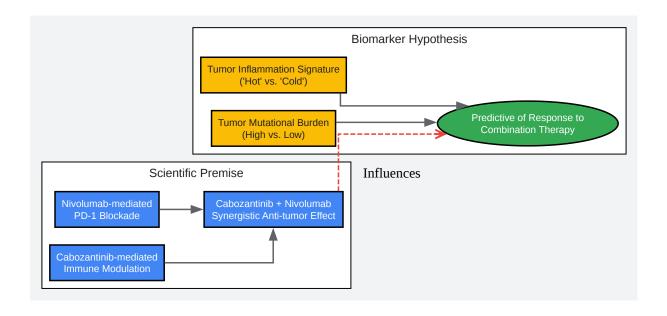




Click to download full resolution via product page

Caption: **S2101** trial experimental workflow.





Click to download full resolution via product page

Caption: Logical relationship of trial components.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. uomus.edu.iq [uomus.edu.iq]
- 2. Cabozantinib + Nivolumab for Advanced Skin and Head & Neck Cancers · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Tumor Mutational Burden (TMB) as a Predictive Biomarker in Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel tumor mutation score versus tumor mutation burden in predicting survival after immunotherapy in pan-cancer patients from the MSK-IMPACT cohort - PMC [pmc.ncbi.nlm.nih.gov]



- 5. TMBcalc: a computational pipeline for identifying pan-cancer Tumor Mutational Burden gene signatures PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanostring.com [nanostring.com]
- 7. nanostring.com [nanostring.com]
- 8. The tumor inflammation signature (TIS) is associated with anti-PD-1 treatment benefit in the CERTIM pan-cancer cohort | springermedizin.de [springermedizin.de]
- To cite this document: BenchChem. [In-Depth Technical Guide: S2101 Trial Background and Scientific Premise]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139106#s2101-trial-background-and-scientific-premise]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com